(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
Overview
Description
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a hydroxy group, a styryl group, and a propanoate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-styrylbenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an esterification step. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted styryl derivatives.
Scientific Research Applications
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the styryl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-methyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate
- (E)-ethyl 3-(4-methyl-2-styrylphenyl)-3-oxopropanoate
Uniqueness
(E)-ethyl 3-hydroxy-3-(4-methyl-2-styrylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 3-hydroxy-3-[4-methyl-2-(2-phenylethenyl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13,19,21H,3,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIDWNLMYJNJCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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